molecular formula C19H16N4O4S B3700532 2-methyl-3-nitro-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

2-methyl-3-nitro-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B3700532
M. Wt: 396.4 g/mol
InChI Key: IZQUGFVABOXOIW-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common name, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .


Physical and Chemical Properties Analysis

Physical and chemical properties analysis involves studying the compound’s properties such as its melting point, boiling point, solubility, density, molar mass, and chemical stability .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances at the molecular level to produce a certain effect .

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling the compound. This can include its toxicity, flammability, and environmental impact .

Properties

IUPAC Name

2-methyl-3-nitro-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-12-14(8-5-9-15(12)23(26)27)18(25)20-19-22-21-17(28-19)11-10-16(24)13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQUGFVABOXOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-3-nitro-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-methyl-3-nitro-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 3
2-methyl-3-nitro-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
2-methyl-3-nitro-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 5
2-methyl-3-nitro-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 6
Reactant of Route 6
2-methyl-3-nitro-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

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